Furo[3,2-c]pyridin-2-ylmethanol
Overview
Description
Furo[3,2-c]pyridin-2-ylmethanol is a heterocyclic organic compound characterized by its unique structure, which includes a furan ring fused to a pyridine ring, with a methanol group attached to the second position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Furan-Pyridine Synthesis: The compound can be synthesized through a multi-step process starting with the reaction of furan with pyridine derivatives under specific conditions.
Methanol Addition:
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the methanol group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of corresponding carboxylic acids or ketones.
Reduction Products: Reduction reactions yield alcohols or amines.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Furo[3,2-c]pyridin-2-ylmethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Furo[3,2-c]pyridin-2-ylmethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely based on the biological system and the intended use of the compound.
Comparison with Similar Compounds
Furo[2,3-b]pyridin-2-ylmethanol
Furo[3,2-b]pyridin-2-ylmethanol
2-Pyridinemethanol
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Properties
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJDZVANDVVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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